N-ETHYL-4-[3-(MORPHOLIN-4-YL)-3-OXOPROPYL]BENZENE-1-SULFONAMIDE
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Overview
Description
N-ETHYL-4-[3-(MORPHOLIN-4-YL)-3-OXOPROPYL]BENZENE-1-SULFONAMIDE is a sulfonamide derivative with a morpholine ring Sulfonamides are a class of compounds known for their diverse pharmacological activities, including antibacterial, diuretic, and hypoglycemic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ETHYL-4-[3-(MORPHOLIN-4-YL)-3-OXOPROPYL]BENZENE-1-SULFONAMIDE typically involves the reaction of 4-bromobenzenesulfonyl chloride with morpholine in the presence of a base, followed by the introduction of an ethyl group. The reaction conditions often include:
Solvent: Aqueous alkaline media
Temperature: Room temperature to moderate heating
Catalysts: None required
Purification: Crystallization or chromatography
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-ETHYL-4-[3-(MORPHOLIN-4-YL)-3-OXOPROPYL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized under strong oxidative conditions.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various alkyl or aryl sulfonamides.
Scientific Research Applications
N-ETHYL-4-[3-(MORPHOLIN-4-YL)-3-OXOPROPYL]BENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an antibacterial and anti-inflammatory agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-ETHYL-4-[3-(MORPHOLIN-4-YL)-3-OXOPROPYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. Sulfonamides typically inhibit enzymes like dihydropteroate synthetase, which is crucial for folic acid synthesis in bacteria. This inhibition prevents bacterial replication and growth .
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: Another sulfonamide with antibacterial properties.
N-(3-acetylphenyl)-4-methylbenzenesulphonamide: Known for its antibacterial activity.
Morpholine derivatives: Compounds containing the morpholine ring, used in various pharmacological applications.
Uniqueness
N-ETHYL-4-[3-(MORPHOLIN-4-YL)-3-OXOPROPYL]BENZENE-1-SULFONAMIDE is unique due to its specific combination of a sulfonamide group and a morpholine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-ethyl-4-(3-morpholin-4-yl-3-oxopropyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-2-16-22(19,20)14-6-3-13(4-7-14)5-8-15(18)17-9-11-21-12-10-17/h3-4,6-7,16H,2,5,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTSAYOVBEBWJSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>49 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47199894 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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